

# Physical and chemical properties of (+)Maackiain

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An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Maackiain

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(+)-Maackiain is a naturally occurring pterocarpan, a class of isoflavonoids, found in various plants such as Sophora flavescens and Artemisia indica.[1] As the dextrorotatory enantiomer of maackiain, it has garnered interest in the scientific community for its diverse biological activities, including anti-inflammatory and immunostimulatory effects. This document provides a comprehensive overview of the physical and chemical properties of (+)-Maackiain, details key experimental protocols for its study, and visualizes relevant biological pathways and experimental workflows. All quantitative data is presented in structured tables for clarity and ease of comparison.

# **Physical and Chemical Properties**

The fundamental physical and chemical characteristics of **(+)-Maackiain** are summarized in the tables below. These properties are essential for its identification, purification, and application in experimental settings.

## **General and Physical Properties**



Property	Value	Source
Molecular Formula	C16H12O5	[1][2]
Molecular Weight	284.26 g/mol	[1]
IUPAC Name	(6aS,12aS)-6a,12a-dihydro- 6H-[3][4]dioxolo[5] [6]benzofuro[3,2-c]chromen-3- ol	[1]
CAS Number	23513-53-3	[1]
Appearance	Not explicitly stated in the search results, but likely a solid at room temperature.	
Melting Point	122-124 °C (for the (-) enantiomer)	_
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	_

# **Spectroscopic Data**

Spectroscopic data is critical for the structural elucidation and identification of (+)-Maackiain.

#### 1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: In a non-chiral solvent, the NMR spectra of enantiomers are identical. The data for (-)-Maackiain is therefore representative of **(+)-Maackiain**.

<sup>13</sup>C NMR Spectral Data (100 MHz, DMSO-d<sub>6</sub>)[3]



Chemical Shift (δ) ppm	Assignment
160.7	C-9a
156.4	C-3
147.5	C-7
141.6	C-8
131.8	C-4
118.8	C-1a
112.9	C-11a
109.1	C-6
106.8	C-2
103.7	C-10
101.1	Methylene dioxy C
96.8	C-1
66.2	C-12a
39.5	C-6a

#### 1.2.2 Mass Spectrometry (MS)

Mass spectrometry data reveals the fragmentation pattern of the molecule, aiding in its identification. The following table details the major fragments observed for the [M-H]<sup>-</sup> ion of maackiain.[2][7]



m/z	Interpretation
283.0612	[M-H] <sup>-</sup>
255.0604	Loss of CO through RDA rearrangement
254.0553	
240.0360	Removal of a hydroxyl group from the m/z 255.0522 fragment

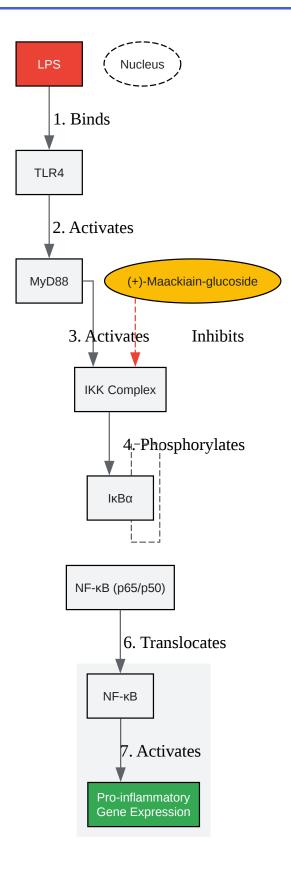
# **Biological Activities and Signaling Pathways**

(+)-Maackiain exhibits notable immunomodulatory properties. Its effects are primarily linked to its influence on the NF-kB and NLRP3 inflammasome signaling pathways.

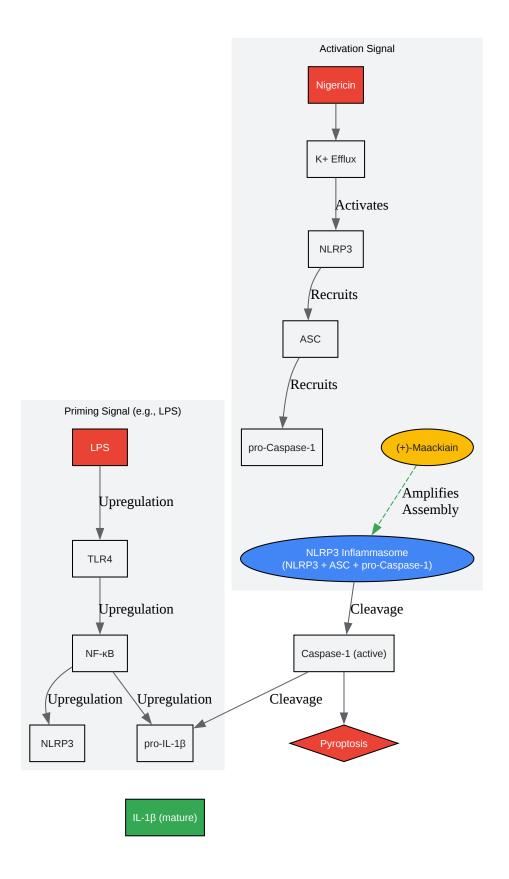
## Inhibition of the NF-kB Pathway

While research on **(+)-Maackiain** is ongoing, a closely related analog, (-)-maackiain 3-O-glucoside, has been shown to inhibit the activation of the NF-κB pathway when stimulated by lipopolysaccharide (LPS).[3] This suggests that Maackiain and its derivatives may possess anti-inflammatory properties by downregulating the expression of pro-inflammatory genes controlled by NF-κB.

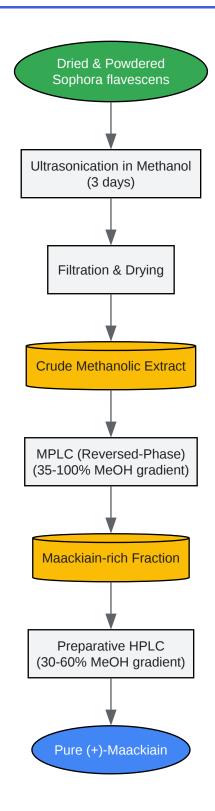












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## References

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